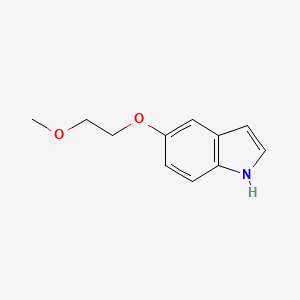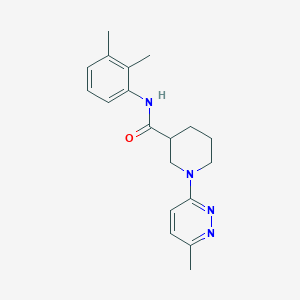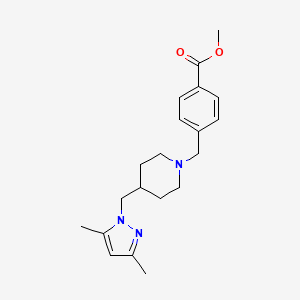
1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is a useful research compound. Its molecular formula is C20H32N4O and its molecular weight is 344.503. The purity is usually 95%.
The exact mass of the compound 1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Medicinal Chemistry Applications
1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine, due to its structural complexity, finds applications in the synthesis of various heterocyclic compounds which are of interest in medicinal chemistry for their potential therapeutic activities. For instance, the synthesis of pyridone analogues of tetrahydroisoquinolines and protoberberines involves condensation reactions that highlight the utility of piperazine and pyridine derivatives in constructing complex molecular architectures (Richards & Hofmann, 1978). Additionally, the discovery of G protein-biased dopaminergics with a pyrazolo[1,5-a]pyridine substructure showcases the role of such compounds in targeting dopamine receptors, offering insights into designing novel therapeutics (Möller et al., 2017).
Neuropharmacology and Receptor Interaction Studies
The compound's relevance extends to neuropharmacology, where its analogues are investigated for interactions with various receptors. For example, the study on the molecular interaction of antagonists with the CB1 cannabinoid receptor exemplifies the utility of piperidine and pyridine derivatives in elucidating receptor-ligand dynamics, providing a foundation for drug discovery in addressing conditions like pain, obesity, and neurological disorders (Shim et al., 2002).
Alzheimer's Disease Research
The synthesis and biological evaluation of 1H-pyrazolo[3,4-b]pyridine derivatives for their potential in Alzheimer's disease treatment highlight the compound's application in developing multifunctional therapeutics. These derivatives demonstrate significant inhibitory activity against acetylcholinesterase and amyloid β aggregation, two key therapeutic targets in Alzheimer's disease management (Umar et al., 2019).
Anticancer Activity
The microwave-assisted synthesis of polysubstituted 4H-pyran derivatives and their evaluation for anticancer activity reveal the potential of piperazine-based compounds in cancer treatment. The methodology facilitates the development of compounds with potent anticancer properties, further underscoring the importance of such chemical frameworks in therapeutic applications (Hadiyal et al., 2020).
Eigenschaften
IUPAC Name |
1-[1-(oxan-2-ylmethyl)piperidin-4-yl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N4O/c1-3-9-21-20(6-1)24-14-12-23(13-15-24)18-7-10-22(11-8-18)17-19-5-2-4-16-25-19/h1,3,6,9,18-19H,2,4-5,7-8,10-17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWNSVPGEGWISPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)CN2CCC(CC2)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(pyridin-2-yl)-4-(1-((tetrahydro-2H-pyran-2-yl)methyl)piperidin-4-yl)piperazine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)
![4-[3-(3-Pyridin-3-yl-1,2,4-oxadiazol-5-yl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2894707.png)



![1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine](/img/structure/B2894711.png)
![N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2894714.png)
![1-[(4-Tert-butylphenyl)sulfonyl]propan-2-one](/img/structure/B2894715.png)



![2-{[5-methyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diphenylacetamide](/img/structure/B2894721.png)
![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)
